

# 5-Bromo-2-fluorobenzoic acid chemical structure and CAS number

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## Compound of Interest

Compound Name: 5-Bromo-2-fluorobenzoic acid

Cat. No.: B127030

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## An In-depth Technical Guide to 5-Bromo-2-fluorobenzoic Acid

**Abstract:** This technical guide provides a comprehensive overview of **5-Bromo-2-fluorobenzoic acid**, a pivotal intermediate in the fields of pharmaceutical and agrochemical research. The document details its chemical structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. All quantitative data is presented in structured tables, and key experimental procedures are described in detail. Visual diagrams generated using Graphviz are provided to illustrate the chemical structure and reaction workflows, adhering to specified formatting guidelines for clarity and technical accuracy. This guide is intended for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

## Chemical Identity and Structure

**5-Bromo-2-fluorobenzoic acid** is an aromatic carboxylic acid characterized by bromine and fluorine substituents on the benzene ring. These halogens significantly influence the molecule's electronic properties, making it a versatile building block in organic synthesis.

- IUPAC Name: **5-bromo-2-fluorobenzoic acid**[\[1\]](#)
- CAS Number: 146328-85-0[\[1\]](#)[\[2\]](#)

- Molecular Formula: C<sub>7</sub>H<sub>4</sub>BrFO<sub>2</sub>[1]
- Synonyms: 2-Fluoro-5-bromobenzoic acid, Benzoic acid, 5-bromo-2-fluoro-[1]

Caption: 2D structure of **5-Bromo-2-fluorobenzoic acid**.

## Physicochemical Properties

The physical and chemical properties of **5-Bromo-2-fluorobenzoic acid** are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Weight	219.01 g/mol	[1][2]
Appearance	White to light yellow or light orange powder/crystal	[3]
Melting Point	141-145 °C	[4]
Boiling Point	296.5 °C (Predicted)	
Density	1.789 g/cm <sup>3</sup> (Predicted)	
Water Solubility	Slightly soluble in water	
SMILES	<chem>C1=CC(=C(C=C1Br)C(=O)O)F</chem>	[1]
InChIKey	PEXAZYDITWXYNJ-UHFFFAOYSA-N	[1]

## Synthesis of 5-Bromo-2-fluorobenzoic Acid

The compound is typically synthesized via electrophilic bromination of 2-fluorobenzoic acid. The fluorine atom at the ortho position and the carboxylic acid group (a meta-director) guide the incoming bromine to the 5-position of the aromatic ring.

This protocol outlines a standard laboratory procedure for the synthesis of **5-Bromo-2-fluorobenzoic acid** using N-bromosuccinimide (NBS) as the brominating agent.

## Materials:

- 2-Fluorobenzoic acid
- N-bromosuccinimide (NBS)
- Dichloromethane (DCM)
- Deionized Water
- Tetrahydrofuran (THF) for HPLC analysis

## Equipment:

- 1000 mL reaction flask
- Magnetic stirrer
- Cooling bath
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven
- High-Performance Liquid Chromatography (HPLC) system

## Procedure:

- In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.
- Cool the solution to 20°C.
- Slowly add 48.8 g of N-bromosuccinimide (NBS) in portions, ensuring the temperature is maintained between 20-25°C.
- After the addition is complete, stir the mixture at 20-25°C for 16 hours.
- Monitor the reaction's progress using HPLC. If the reaction is incomplete, an additional 2.5 g of NBS can be added, with continued stirring.

- Once the reaction is complete, add 160 g of water to the flask and stir for 1 hour.
- Cool the mixture to 0-5°C and maintain this temperature for 1 hour to facilitate product precipitation.
- Collect the solid product by filtration and wash it with dichloromethane and water.
- Dry the wet product in an oven at 60-65°C to yield **5-Bromo-2-fluorobenzoic acid** as a white solid.



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Caption: Experimental workflow for the synthesis of **5-Bromo-2-fluorobenzoic acid**.

## Applications in Drug Development and Organic Synthesis

**5-Bromo-2-fluorobenzoic acid** is a key building block in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct functional handles: the carboxylic acid, the bromine atom, and the fluorine atom. The bromine atom is particularly useful as it readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[5] These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon bonds, enabling the construction of intricate molecular frameworks found in many therapeutic agents, including anti-inflammatory and anti-cancer drugs.[3]

The following protocol details the use of **5-Bromo-2-fluorobenzoic acid** as a substrate in a Suzuki-Miyaura cross-coupling reaction to synthesize 5-Cyclopropyl-2-fluorobenzoic acid, a valuable intermediate for pharmaceutical development.

Materials:

- **5-Bromo-2-fluorobenzoic acid**

- Potassium cyclopropyltrifluoroborate
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Phosphine ligand (e.g., SPhos, XPhos)
- Toluene
- Water
- 1M Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate

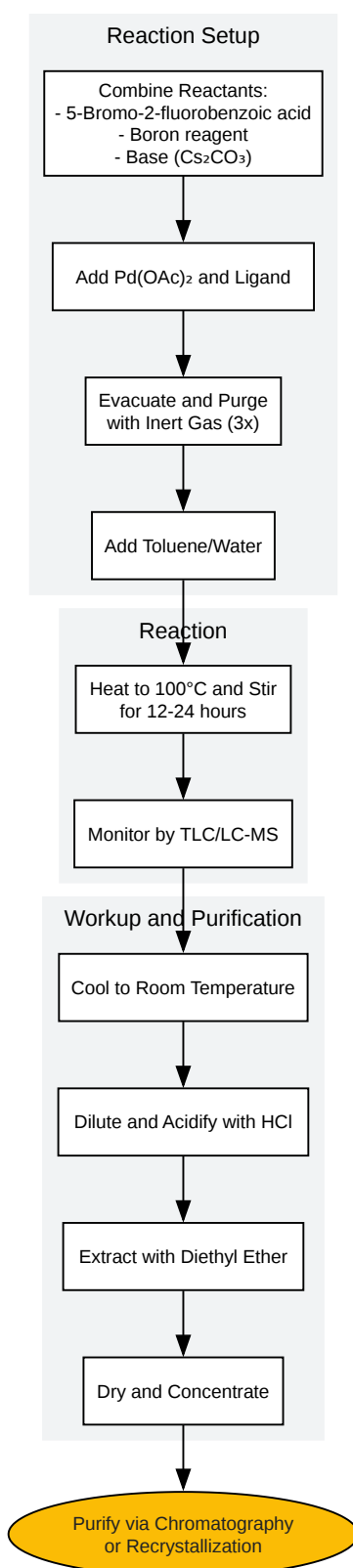
Equipment:

- Schlenk flask
- Magnetic stirrer with heating
- Inert gas supply (Argon or Nitrogen)
- Separatory funnel
- Rotary evaporator

Procedure:

- To a Schlenk flask, add **5-Bromo-2-fluorobenzoic acid** (1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).
- Add the palladium catalyst,  $\text{Pd}(\text{OAc})_2$  (0.02 mmol, 2 mol%), and the chosen phosphine ligand (0.03 mmol, 3 mol%).

- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
- Add toluene and water to the flask in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water).
- Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
- After completion, cool the mixture to room temperature.
- Dilute the mixture with water and transfer it to a separatory funnel.
- Acidify the aqueous layer with 1M HCl to a pH of approximately 2.
- Extract the product into diethyl ether (3 x 20 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- The crude product can be further purified by column chromatography or recrystallization.



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Caption: Workflow for Suzuki-Miyaura coupling using **5-Bromo-2-fluorobenzoic acid**.

## Spectroscopic and Safety Information

### Spectroscopic Characterization:

- Infrared (IR) Spectroscopy: The IR spectrum of **5-Bromo-2-fluorobenzoic acid** would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad,  $\sim 2500\text{-}3300\text{ cm}^{-1}$ ), the C=O carbonyl stretch ( $\sim 1700\text{ cm}^{-1}$ ), C-F stretch ( $\sim 1200\text{-}1300\text{ cm}^{-1}$ ), and C-Br stretch ( $\sim 500\text{-}600\text{ cm}^{-1}$ ). Aromatic C-H and C=C stretches would also be present. Full ATR-IR spectra are available in public databases.<sup>[1]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would display signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be complex due to splitting from both the adjacent protons and the fluorine atom. A broad singlet for the acidic proton of the carboxyl group would also be visible at a downfield shift ( $>10\text{ ppm}$ ), which is exchangeable with  $\text{D}_2\text{O}$ .
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would show seven distinct signals: one for the carboxyl carbon ( $\sim 165\text{-}170\text{ ppm}$ ) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogen substituents.

Safety Information: **5-Bromo-2-fluorobenzoic acid** should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).<sup>[1]</sup>
- Precautionary Statements: P264, P270, P301+P316, P305+P351+P338.<sup>[1]</sup>
- Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, face shields, and gloves when handling this compound.

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## References

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